1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-
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Overview
Description
4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring multiple benzene rings and sulfonic acid groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by sulfonation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sulfuric acid or other strong acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(bis{4-[methyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid
- 4-(bis{4-[benzyl(methyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid
Uniqueness
4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid is unique due to its specific combination of benzyl and ethyl groups attached to the amino phenyl rings. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
67828-29-9 |
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Molecular Formula |
C37H38N2O6S2 |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
4-[bis[4-[benzyl(ethyl)amino]phenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C37H38N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25,37H,3-4,26-27H2,1-2H3,(H,40,41,42)(H,43,44,45) |
InChI Key |
VMXLVYWJPWIZHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC4=CC=CC=C4)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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